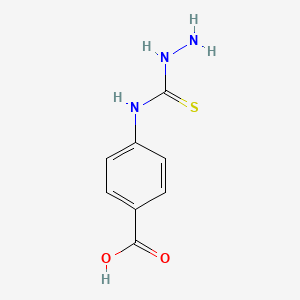

4-(4-Carboxyphenyl)-3-thiosemicarbazide

Beschreibung

The exact mass of the compound 4-(4-Carboxyphenyl)-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Carboxyphenyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Carboxyphenyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminocarbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMVMRDKDAUDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373865 | |

| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-48-0 | |

| Record name | 4-[(Hydrazinylthioxomethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-(4-carboxyphenyl)-3-thiosemicarbazide

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-carboxyphenyl)-3-thiosemicarbazide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 4-(4-carboxyphenyl)-3-thiosemicarbazide. Thiosemicarbazides are a critical class of compounds, serving as versatile precursors for the development of novel heterocyclic systems and pharmacologically active agents.[1][2] The title compound, featuring a carboxylic acid moiety, is a particularly valuable building block for creating derivatives with enhanced biological activities, including potential applications as anticancer, antibacterial, and antiviral agents.[3][4] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and scalable protocol. We present a complete workflow, from the selection of precursors to the multi-technique analytical validation required to confirm the structure and purity of the final product unequivocally.

Strategic Overview: Synthesis and Characterization Rationale

The synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide is most effectively achieved through a two-step, one-pot reaction. The strategy hinges on the initial in situ generation of an isothiocyanate intermediate from a primary aromatic amine, which is then subjected to nucleophilic attack by hydrazine.

Causality Behind the Approach:

-

Precursor Selection: 4-aminobenzoic acid is an ideal starting material, being commercially available and possessing the required aromatic amine for conversion into an isothiocyanate. The carboxylic acid group remains intact under the reaction conditions, making it available for post-synthesis modifications.

-

Intermediate Formation: Reacting the amine with ammonium thiocyanate in an acidic medium is a classic and efficient method to generate the corresponding aryl isothiocyanate.[5] The acid protonates the thiocyanate ion, facilitating the reaction.

-

Nucleophilic Addition: Hydrazine hydrate serves as the nucleophile, with its terminal nitrogen atom attacking the electrophilic carbon of the isothiocyanate group to form the thiosemicarbazide backbone.[6] This reaction is robust and generally proceeds with high yield.

The subsequent characterization workflow is designed as a self-validating system. Each analytical technique provides a unique piece of structural evidence, and collectively, they offer unambiguous confirmation of the target compound's identity and purity.

Synthesis Methodology

This section details the complete experimental protocol for the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide.

Synthesis Reaction Pathway

The overall transformation is illustrated below, proceeding from 4-aminobenzoic acid to the final product via an isothiocyanate intermediate.

Caption: Reaction pathway for the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Aminobenzoic acid (PABA)

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Deionized water

-

Crushed ice

Procedure:

-

Preparation of Isothiocyanate Intermediate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and 100 mL of water.

-

Slowly add concentrated hydrochloric acid (10 mL) to the suspension while stirring. The PABA will dissolve to form its hydrochloride salt.

-

Add ammonium thiocyanate (9.1 g, 0.12 mol) to the solution.

-

Heat the mixture to a gentle reflux and maintain for 2-3 hours. The solution may become cloudy as the intermediate forms. The rationale for reflux is to provide sufficient thermal energy to drive the conversion of the amine to the isothiocyanate.

-

Formation of Thiosemicarbazide: After the initial reflux period, cautiously add hydrazine hydrate (6.25 mL, 0.1 mol) dropwise to the hot reaction mixture through the condenser.

-

Causality Note: Hydrazine is highly reactive. Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

-

Continue to reflux the mixture for an additional 1 hour to ensure the reaction goes to completion.

-

Product Isolation and Purification:

-

Remove the flask from the heat source and allow it to cool towards room temperature.

-

Pour the reaction mixture into a beaker containing 400 g of crushed ice with constant stirring. This rapid cooling and dilution causes the product to precipitate out of the solution.[3]

-

Collect the resulting white to off-white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts or starting materials.

-

Purify the crude product by recrystallization from an ethanol-water mixture.[7] Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C. The expected melting point is above 275 °C.[8]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

The logical flow from the synthesized product to final structural confirmation is depicted below.

Caption: Workflow for the purification and characterization of the synthesized product.

Analytical Techniques and Expected Results

A. Physicochemical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₈H₉N₃O₂S.[9]

-

Melting Point: The compound exhibits a high melting point, typically decomposing above 275 °C, which is characteristic of its stable, hydrogen-bonded crystal lattice.[8]

B. Elemental Analysis This technique validates the empirical formula by quantifying the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental values should align closely with the calculated theoretical percentages.

| Element | Theoretical % |

| Carbon (C) | 45.48 |

| Hydrogen (H) | 4.30 |

| Nitrogen (N) | 19.90 |

| Sulfur (S) | 15.19 |

C. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3450 - 3100 | N-H & O-H stretching | Broad, overlapping bands from the -NH₂, -NH-, and carboxylic acid -OH groups. Multiple peaks are expected due to different N-H environments.[11][12] |

| ~1700 | C=O stretching | Strong absorption characteristic of the carboxylic acid carbonyl group. |

| ~1640 | N-H bending | Scissoring vibration of the primary amine (-NH₂) group.[12] |

| ~1600 | C=C stretching | Aromatic ring skeletal vibrations. |

| 1300 - 1200 | C=S stretching | A band of medium intensity confirming the presence of the thiocarbonyl group.[11] |

D. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon and hydrogen framework. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the N-H and O-H signals.

¹H NMR Expected Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H, -COOH | The acidic proton of the carboxylic acid, typically very broad and downfield. |

| ~9.5 | Singlet | 1H, Ar-NH - | Hydrazinic proton adjacent to the aromatic ring.[13] |

| ~8.2 | Singlet | 1H, -NH -C=S | Hydrazinic proton adjacent to the thiocarbonyl group. |

| 7.85 | Doublet | 2H, Ar-H | Aromatic protons ortho to the carboxylic acid group. |

| 7.65 | Doublet | 2H, Ar-H | Aromatic protons ortho to the thiosemicarbazide group. |

| ~4.5 | Broad Singlet | 2H, -NH₂ | Protons of the terminal primary amine group. |

¹³C NMR Expected Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C =S | The thiocarbonyl carbon, characteristically found at a low field.[11] |

| ~167 | C =O | The carbonyl carbon of the carboxylic acid. |

| ~145 | Ar-C | Aromatic carbon attached to the nitrogen atom. |

| ~131 | Ar-CH | Aromatic carbons ortho to the carboxylic acid. |

| ~125 | Ar-C | Aromatic carbon attached to the carboxylic acid. |

| ~118 | Ar-CH | Aromatic carbons ortho to the nitrogen atom. |

E. Mass Spectrometry (MS) Mass spectrometry is performed to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

-

Expected Molecular Ion Peak: The spectrum should show a prominent peak at m/z = 212 [M+H]⁺ in positive ion mode or m/z = 210 [M-H]⁻ in negative ion mode, confirming the molecular weight of 211.24 g/mol .

Safety and Handling

All synthesis and handling steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

-

Hydrochloric Acid: Is corrosive and can cause severe burns.

-

4-(4-carboxyphenyl)-3-thiosemicarbazide: May cause skin, eye, and respiratory irritation.[9]

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, provides a robust framework for validating the structure and ensuring the high purity of the final product. The successful execution of this methodology yields a valuable chemical intermediate, poised for further elaboration in the fields of medicinal chemistry, drug discovery, and materials science.

References

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Al-Nahrain Journal of Science.

- Thiosemicarbazide Chemistry Review. Scribd.

- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research.

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH).

- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI.

- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. ResearchGate.

- Synthesis, characterization and anticancer screening of novel phenylbenzylidene thiosemicarbazone derivatives. Taylor & Francis Online.

- Synthesis of thiosemicarbazides. ResearchGate.

- Preparation of thiosemicarbazide. PrepChem.com.

- The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. ResearchGate.

- IR spectra of thiosemicarbazide. ResearchGate.

- Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega.

- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org.

- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.

- Preparation of thiosemicarbazides. Google Patents.

- Reaction conditions: (i) 4-aminobenzoic acid (12), 37% aq. HCl (1... ResearchGate.

- Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark.

- 4-(4-Carboxyphenyl)-3-thiosemicarbazide. PubChem.

- Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. National Institutes of Health (NIH).

- 4-(4-Carboxyphenyl)-3-thiosemicarbazide. Santa Cruz Biotechnology.

- Synthesis of 4-arylthiosemicarbazides 3a–e. ResearchGate.

- Application of 4-(4-Iodophenyl)-3-thiosemicarbazide in Tyrosinase Inhibition Studies. Benchchem.

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 9. 4-(4-Carboxyphenyl)-3-thiosemicarbazide | C8H9N3O2S | CID 2757378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(4-Carboxyphenyl)-3-thiosemicarbazide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Carboxyphenyl)-3-thiosemicarbazide is a versatile organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiosemicarbazide moiety linked to a benzoic acid, imparts a range of interesting chemical properties and biological activities. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in research and development.

Physicochemical Properties

The fundamental physicochemical properties of 4-(4-carboxyphenyl)-3-thiosemicarbazide are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₂S | [1] |

| Molecular Weight | 211.24 g/mol | [1] |

| CAS Number | 206559-48-0 | [2] |

| Appearance | White to off-white powder | General observation for similar compounds |

| Melting Point | >275 °C | |

| Solubility | Soluble in soda and sodium bicarbonate solutions. |

Molecular Structure and Spectroscopic Analysis

The structure of 4-(4-carboxyphenyl)-3-thiosemicarbazide is characterized by a phenyl ring substituted with a carboxylic acid group at the para position, which is in turn linked to the N4 nitrogen of a thiosemicarbazide chain.

Caption: 2D structure of 4-(4-carboxyphenyl)-3-thiosemicarbazide.

Spectroscopic Data (Predicted and based on analogous compounds)

¹H NMR (DMSO-d₆, 300 MHz) - Predicted Chemical Shifts (δ, ppm):

-

~9.40 (s, 1H, N₂-H): The proton on the second nitrogen of the thiosemicarbazide chain.

-

~8.85 (s, 1H, N₄-H): The proton on the fourth nitrogen, attached to the phenyl ring.

-

~7.90 (d, 2H, Ar-H): Aromatic protons ortho to the carboxylic acid group.

-

~7.40 (d, 2H, Ar-H): Aromatic protons meta to the carboxylic acid group.

-

~4.60 (s, 2H, NH₂): Protons of the terminal amino group.

-

~12.5 (br s, 1H, COOH): The acidic proton of the carboxylic acid group, which may be broad and exchangeable.

¹³C NMR (DMSO-d₆, 75 MHz) - Predicted Chemical Shifts (δ, ppm):

-

~180.0 (C=S): The thiocarbonyl carbon.

-

~167.0 (C=O): The carbonyl carbon of the carboxylic acid.

-

~142.0 (Ar-C): Aromatic carbon attached to the nitrogen.

-

~130.0 (Ar-C): Aromatic carbon attached to the carboxylic acid.

-

~129.0 (Ar-CH): Aromatic carbons.

-

~118.0 (Ar-CH): Aromatic carbons.

FT-IR (KBr, cm⁻¹):

-

3400-3200 (N-H stretching): Multiple bands corresponding to the N-H stretching vibrations of the amino and imino groups.

-

3000-2500 (O-H stretching): Broad absorption characteristic of the carboxylic acid O-H bond.

-

~1680 (C=O stretching): Strong absorption from the carboxylic acid carbonyl group.

-

~1600 (C=C aromatic stretching): Absorption from the phenyl ring.

-

~1300 (C=S stretching): Characteristic thiocarbonyl stretch.

-

~1250 (C-N stretching): Stretching vibration of the carbon-nitrogen bonds.

Synthesis and Reactivity

Synthesis Protocol

The synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide typically involves the reaction of 4-aminobenzoic acid with ammonium thiocyanate to form an intermediate, which is then reacted with hydrazine. A more direct and common method for synthesizing 4-aryl-3-thiosemicarbazides is the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-Aryl-3-Thiosemicarbazides

This protocol is a general method that can be adapted for the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide, likely starting from 4-isothiocyanatobenzoic acid.

-

Preparation of Reactants: Prepare a solution of hydrazine hydrate (1 equivalent) in a suitable alcohol solvent, such as ethanol. In a separate flask, prepare a suspension of the corresponding aryl isothiocyanate (1 equivalent) in the same solvent.

-

Reaction: With vigorous stirring and cooling in an ice bath, add the aryl isothiocyanate suspension dropwise to the hydrazine hydrate solution.

-

Reaction Completion: Allow the reaction mixture to stir at room temperature or continue cooling for a specified period, often overnight, to ensure complete reaction.

-

Isolation of Product: Collect the resulting solid precipitate by filtration.

-

Washing and Drying: Wash the solid product with water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Caption: General workflow for the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide.

Chemical Reactivity

The chemical reactivity of 4-(4-carboxyphenyl)-3-thiosemicarbazide is primarily dictated by the thiosemicarbazide moiety. This functional group is a versatile precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Formation of Thiosemicarbazones: The terminal primary amine of the thiosemicarbazide readily undergoes condensation reactions with aldehydes and ketones to form the corresponding thiosemicarbazones. These thiosemicarbazones are an important class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Synthesis of 1,2,4-Triazoles: Thiosemicarbazides can be cyclized to form 1,2,4-triazole derivatives. This is often achieved by reacting the thiosemicarbazide with a one-carbon synthon, such as formic acid or an orthoester, or by oxidative cyclization. The resulting 1,2,4-triazole ring is a common scaffold in many pharmaceutical agents.

Synthesis of 1,3,4-Thiadiazoles: Another important class of heterocycles accessible from thiosemicarbazides are the 1,3,4-thiadiazoles. Cyclization can be achieved by reacting the thiosemicarbazide with carboxylic acids, acid chlorides, or other acylating agents, often in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.

Applications in Drug Development and Research

Thiosemicarbazides and their derivatives, such as thiosemicarbazones, are well-established as privileged scaffolds in drug discovery. The presence of nitrogen and sulfur atoms allows them to act as efficient chelators for metal ions, which is a key mechanism for their biological activity in some cases.

Antimicrobial Activity: Many thiosemicarbazone derivatives exhibit potent antibacterial and antifungal activities. The chelation of metal ions essential for microbial growth is one of the proposed mechanisms of action.

Anticancer Activity: A significant body of research has focused on the anticancer properties of thiosemicarbazones. These compounds can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation. Their ability to induce apoptosis and overcome drug resistance has also been reported. The carboxylic acid group on 4-(4-carboxyphenyl)-3-thiosemicarbazide provides a handle for further derivatization to improve solubility, targeting, and pharmacokinetic properties of potential anticancer agents.

Coordination Chemistry: The thiosemicarbazide ligand can coordinate with various transition metals to form stable complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligand. The study of these complexes is an active area of research in inorganic and medicinal chemistry.

Caption: Potential derivatization pathways and applications of 4-(4-carboxyphenyl)-3-thiosemicarbazide.

Conclusion

4-(4-Carboxyphenyl)-3-thiosemicarbazide is a valuable and versatile chemical entity with significant potential in medicinal chemistry and materials science. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents and functional materials. This guide has provided a comprehensive overview of its chemical properties and structure, laying a foundation for further research and application in various scientific disciplines.

References

- Google Patents.

-

MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link][3]

-

NIH. New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. [Link][4]

-

NIH. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link][5]

-

PubMed. Synthesis and biological evaluation of thiosemicarbazone derivatives. [Link][6]

-

ResearchGate. The synthesized and studied thiosemicarbazides, 1,2,4-triazoles and 1,3,4-thiadiazoles. [Link][7]

Sources

- 1. 4-(4-Carboxyphenyl)-3-thiosemicarbazide | C8H9N3O2S | CID 2757378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Versatile Thiosemicarbazide Scaffold

An In-Depth Technical Guide to the Biological Activities of Thiosemicarbazide Analogs

In the landscape of medicinal chemistry, the thiosemicarbazide core (NH₂-NH-CS-NH₂) stands out as a uniquely versatile scaffold.[1] This class of organic compounds, characterized by a hydrazine group linked to a thiocarbamide moiety, has garnered significant interest over the past few decades for its broad and potent biological activities.[2][3] The chemical tractability of the thiosemicarbazide structure allows for straightforward derivatization, typically through the condensation of the terminal hydrazine nitrogen with various aldehydes and ketones to form thiosemicarbazones (R¹R²C=N-NH-CS-NH₂).[4] This synthetic accessibility, combined with the scaffold's ability to chelate metal ions and participate in various biological interactions, has made it a privileged structure in drug discovery.[5][6]

This guide provides a comprehensive overview of the diverse pharmacological actions of thiosemicarbazide analogs, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to assess their potential as therapeutic agents. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this remarkable chemical class.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Thiosemicarbazide derivatives, particularly thiosemicarbazones, are extensively studied for their potent anticancer properties.[7][8] Their mechanism of action is not singular but rather a coordinated attack on several key cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: Ribonucleotide Reductase Inhibition and Oxidative Stress

The primary and most well-established anticancer mechanism of many thiosemicarbazones is the inhibition of ribonucleotide reductase (RR).[8][9] RR is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[9]

The catalytic activity of RR depends on a non-heme iron-stabilized tyrosyl free radical in its R2 subunit.[9] Thiosemicarbazones, being potent metal chelators, bind to this iron center, disrupting the radical and inactivating the enzyme.[9][10] This leads to the depletion of the dNTP pool, cell cycle arrest, and ultimately, the inhibition of cancer cell proliferation. Triapine, a promising thiosemicarbazone, has been investigated in over 20 Phase I and II clinical trials and functions primarily through this mechanism.[8][10]

Furthermore, the iron complexes formed by these ligands are often redox-active. They can participate in Fenton-like reactions, generating highly cytotoxic reactive oxygen species (ROS) such as hydroxyl radicals.[10] This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, inducing damage to DNA, proteins, and lipids, and pushing the cell towards apoptosis (programmed cell death).[7][11]

Caption: Antibacterial mechanism via Topoisomerase IV inhibition.

SAR and Spectrum of Activity

The antibacterial activity is highly dependent on the substituents. [12]* Gram-Positive vs. Gram-Negative: Many derivatives show more potent activity against Gram-positive bacteria. [12]However, certain analogs are effective against Gram-negative species as well. [13][14]* Halogen and Trifluoromethyl Groups: The presence of electron-withdrawing groups like halogens (F, Cl) or trifluoromethyl (-CF₃) on the phenyl ring often enhances antibacterial activity. [15][16]* Substituent Position: The position of the substituent (ortho, meta, para) on the aromatic ring can dramatically impact activity, highlighting the importance of molecular geometry for target binding. [12][16]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-trifluoromethylphenyl thiosemicarbazide (SA11) | M. luteus ATCC 10240 | 3.9 | [15] |

| 2-chlorophenyl thiosemicarbazide (SA1) | S. aureus ATCC 25923 (MSSA) | 62.5 | [15] |

| 2-chlorophenyl thiosemicarbazide (SA1) | S. aureus ATCC 43300 (MRSA) | 62.5 | [15] |

| 2-fluorophenyl thiosemicarbazide (T4A) | S. aureus NCTC 4163 | 32 | [16]|

Antiviral and Anticonvulsant Properties

Antiviral Activity

Thiosemicarbazones were among the very first synthetic antiviral compounds discovered. [17][18]Methisazone, for example, was used prophylactically against smallpox. [8]The antiviral activity of these compounds spans a wide range of viruses, including both DNA and RNA viruses like poxviruses, herpesviruses, and influenza viruses. [6][17][19]The mechanisms are varied but often involve the chelation of metal ions (like zinc) required by viral enzymes, such as proteases or polymerases, or the inhibition of viral protein synthesis. [6][19]

Anticonvulsant Activity

Interestingly, while thiosemicarbazide itself is a known convulsant agent that acts as a GABA antagonist, certain derivatives exhibit anticonvulsant properties. [20]Some analogs have shown efficacy in animal models of seizures. [20]The proposed mechanism for their anticonvulsant effect involves the modulation of neurotransmitter systems, potentially by increasing the concentration of the inhibitory neurotransmitter GABA in the brain. [20][21]

Experimental Protocols and Workflows

A logical workflow is essential for the discovery and evaluation of novel thiosemicarbazide analogs. The process begins with synthesis, followed by purification and characterization, and culminates in a cascade of biological assays.

Caption: General workflow for thiosemicarbazide analog discovery.

Protocol 1: General Synthesis of a Thiosemicarbazone Derivative

This protocol describes the condensation reaction between a substituted benzaldehyde and thiosemicarbazide, a common method for synthesizing thiosemicarbazones. [22][23] Causality: The reaction is a nucleophilic addition-elimination (condensation). Methanol or ethanol is a suitable solvent as it dissolves the reactants. [22][23]A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic amino group of thiosemicarbazide. [10][24]The reaction is often driven to completion by the precipitation of the product.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the desired substituted benzaldehyde in 10-20 mL of ethanol.

-

Addition: To this solution, add a solution of 1.0 mmol of thiosemicarbazide in 10 mL of warm ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reaction: Equip the flask with a condenser and heat the mixture under reflux for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [23]5. Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and then with diethyl ether. [10]7. Drying: Dry the purified product in a vacuum oven. The structure should be confirmed by spectroscopic methods (IR, NMR, Mass Spectrometry). [25]

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening anticancer compounds. [26][27] Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. [27]The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will decrease the metabolic activity, resulting in less formazan formation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [26]2. Compound Treatment: Prepare serial dilutions of the synthesized thiosemicarbazide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., from 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug like doxorubicin (positive control). [27][28]3. Incubation: Incubate the plate for another 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [26]6. Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [11]

Future Perspectives

The field of thiosemicarbazide research remains vibrant and promising. Future efforts will likely focus on:

-

Target-Specific Design: Moving beyond broad-spectrum cytotoxicity to designing analogs that selectively inhibit specific isoforms of enzymes or target proteins unique to cancer cells or pathogens.

-

Hybrid Molecules: Combining the thiosemicarbazide scaffold with other known pharmacophores to create hybrid molecules with dual mechanisms of action or improved pharmacokinetic profiles. [6][17]* Metal Complexes: Further exploration of metal complexes of thiosemicarbazones to enhance their biological activity and overcome resistance mechanisms. [26]* Drug Delivery: Developing novel drug delivery systems to improve the solubility, stability, and tumor-targeting capabilities of potent thiosemicarbazone analogs.

The rich chemistry and diverse bioactivity of thiosemicarbazide analogs ensure their continued importance in the quest for new and effective therapeutic agents to combat a wide range of human diseases.

References

-

Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957–1975. [Link] [2][29]2. Jindaniya, V., Mishra, R., Mazumder, A., & Tyagi, S. (2024). Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Letters in Drug Design & Discovery, 21(12), 2302–2334. [Link] [3]3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health. [Link] [22]4. Arora, P., Arora, V., Lamba, H. S., & Wadhwa, D. (n.d.). A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link] [1]5. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. (2014). PubMed. [Link] [12]6. A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). ResearchGate. [Link] [5]7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. [Link] [7]8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). National Institutes of Health. [Link] [10]9. Scheme 1. Synthesis of thiosemicarbazide derivatives. (n.d.). ResearchGate. [Link] [4]10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2024). PubMed Central. [Link] [23]11. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Semantic Scholar. [Link] [25]12. Synthesis and Structure−Activity Relationships of Parasiticidal Thiosemicarbazone Cysteine Protease Inhibitors against Plasmodium falciparum, Trypanosoma brucei, and Trypanosoma cruzi. (n.d.). ACS Publications. [Link] [30]13. Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2022). ResearchGate. [Link] [8]14. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022). National Institutes of Health. [Link] [15]15. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. (2022). PubMed Central. [Link] [16]16. RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link] [9]17. Structure activity relationship of the synthesized thiosemicarbazones. (n.d.). ResearchGate. [Link] [31]18. Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives. (2008). PubMed. [Link] [13]19. Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.). PubMed. [Link] [17]20. Study on the design, synthesis and structure-activity relationships of new thiosemicarbazone compounds as tyrosinase inhibitors. (2017). PubMed. [Link] [32]21. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. (2022). MDPI. [Link] [26]22. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. (2023). PubMed Central. [Link] [27][28]23. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. (n.d.). PubMed Central. [Link] [33]24. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative in colorectal cancer cell lines. (2022). ResearchGate. [Link] [11]25. Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.). ResearchGate. [Link] [6]26. Synthesis and in vitro antibacterial evaluation of some thiosemicarbazides and thiosemicarbazones. (2012). ResearchGate. [Link] [14]27. Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines. (2016). RSC Publishing. [Link] [34]28. Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.). Bentham Science Publisher. [Link] [18]29. New thiosemicarbazones possessing activity against SARS-CoV-2 and H1N1 influenza viruses. (2025). ResearchGate. [Link] [19]30. Current Study of the Mechanism of Action of the Potential Anti-Epileptic Agent Q808. (2017). MDPI. [Link] [20]31. Gabapentin. (n.d.). Wikipedia. [Link]

Sources

- 1. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Gabapentin - Wikipedia [en.wikipedia.org]

- 22. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemmethod.com [chemmethod.com]

- 25. [PDF] Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes | Semantic Scholar [semanticscholar.org]

- 26. mdpi.com [mdpi.com]

- 27. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. asianpubs.org [asianpubs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. Study on the design, synthesis and structure-activity relationships of new thiosemicarbazone compounds as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01516F [pubs.rsc.org]

The Vanguard of Discovery: A Technical Guide to the Therapeutic Potential of Novel Thiosemicarbazide Derivatives

Foreword for the Modern Researcher

In the dynamic landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Among the myriad of scaffolds explored, thiosemicarbazides and their derivatives, particularly thiosemicarbazones, have consistently emerged as a class of compounds with profound and diverse pharmacological potential. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices and the mechanistic intricacies that underpin the therapeutic promise of these molecules. We will journey from the foundational chemistry of the thiosemicarbazide pharmacophore to its multifaceted applications, supported by field-proven insights, detailed experimental workflows, and a robust framework of authoritative references.

The Thiosemicarbazide Scaffold: A Chameleon in Medicinal Chemistry

The remarkable versatility of thiosemicarbazide derivatives stems from their unique structural features. The core moiety, R-NH-CS-NH-NH₂, can be readily modified at various positions, leading to a vast library of compounds with tunable electronic and steric properties. The thiosemicarbazone derivatives, formed by the condensation of thiosemicarbazides with aldehydes or ketones (R¹R²C=N-NH-CS-NH₂), are of particular significance[1][2].

The key to their biological activity often lies in their ability to act as efficient metal chelators. The conjugated N,N,S-tridentate donor set allows for the formation of stable complexes with transition metals like iron and copper[1][2][3]. This chelation is not merely a passive sequestration of essential metal ions; it often results in the formation of redox-active metal complexes that can catalytically generate reactive oxygen species (ROS), a potent mechanism for inducing cell death in pathological contexts[4][5].

Synthesis and Characterization: From Blueprint to Biologically Active Molecule

The synthesis of thiosemicarbazide derivatives is generally straightforward, making them an attractive class of compounds for medicinal chemistry campaigns.

General Synthesis of Thiosemicarbazones

A common and efficient method involves the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone[3].

Exemplary Protocol: Synthesis of a Benzaldehyde Thiosemicarbazone Derivative [3]

-

Dissolution: Dissolve 1.0 mmol of a substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide) in 30 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Aldehyde/Ketone: To the stirring solution, add 1.0 mmol of the desired benzaldehyde derivative.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within 24 hours, during which the product may precipitate.

-

Isolation: Collect the precipitated product by vacuum filtration.

-

Purification: Wash the filtered solid with a small volume of cold methanol (e.g., 20 mL) to remove unreacted starting materials.

-

Drying: Dry the purified product at room temperature.

Structural Characterization

The synthesized derivatives are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity.

-

FT-IR Spectroscopy: To identify key functional groups, such as N-H, C=N (azomethine), and C=S vibrations[3][6].

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of protons and carbon atoms, confirming the connectivity of the molecule[3][7].

-

Mass Spectrometry: To determine the molecular weight of the compound, confirming the expected product has been formed[6].

-

Single-Crystal X-ray Diffraction: Provides definitive proof of structure and stereochemistry[7].

Therapeutic Applications: A Multi-pronged Attack on Disease

The structural diversity of thiosemicarbazide derivatives translates into a broad spectrum of biological activities.

Anticancer Activity: Disrupting Malignant Proliferation

Thiosemicarbazones have demonstrated significant antitumor activity across a wide range of cancer types, including leukemia, pancreatic cancer, and breast cancer[1][2][3]. Their anticancer effects are multifactorial, often converging on the disruption of cellular processes essential for rapid proliferation.

Key Mechanisms of Anticancer Action:

-

Inhibition of Ribonucleotide Reductase (RNR): RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair[4][8]. Many thiosemicarbazones, upon chelating intracellular iron, form redox-active complexes that can quench the essential tyrosyl radical in the RRM2 subunit of RNR, thereby halting DNA synthesis and inducing S-phase cell cycle arrest[8][9].

-

Induction of Oxidative Stress: The redox-active metal complexes of thiosemicarbazones can participate in Fenton-like reactions, generating highly cytotoxic reactive oxygen species (ROS) such as hydroxyl radicals. This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptosis[10][11].

-

Inhibition of Topoisomerases: Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme that manages DNA topology during replication. Inhibition of this enzyme leads to DNA strand breaks and apoptotic cell death[12].

Workflow for Evaluating Anticancer Potential

Caption: Workflow for anticancer drug discovery with thiosemicarbazones.

Data Presentation: Anticancer Activity of Novel Thiosemicarbazone Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| TSC-1 | 4-Fluorophenyl on N4 | A549 (Lung) | 10.67 ± 1.53 | [13] |

| TSC-2 | 4-Chlorophenyl on N4 | A549 (Lung) | 24.0 ± 3.46 | [13] |

| TSC-3 | 4-Bromophenyl on N4 | A549 (Lung) | 28.0 ± 1.0 | [13] |

| TSC-4 | Pyridin-2-yl | BxPC-3 (Pancreas) | ≤ 0.1 | [4] |

| TSC-5 | N-cyclohexyl, Pyridin-3-yl | HeLa (Cervical) | 10.3 | [4] |

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product[14].

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Expert Insight: The optimal seeding density is crucial and should be determined for each cell line to ensure cells are in an exponential growth phase during the assay. The "edge effect" can be minimized by not using the outer wells of the plate for experimental samples[15].

-

-

Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Controls:

-

Negative Control: Wells with untreated cells (receive vehicle, e.g., DMSO, at the same concentration as treated wells) to represent 100% viability[2][16].

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay can detect a decrease in viability.

-

Blank: Wells with culture medium only (no cells) to measure background absorbance[3][16].

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[3].

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the negative control (untreated cells). Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial and Antifungal Activity

Thiosemicarbazide derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens[17][18][19]. Their mechanism of action is thought to involve the disruption of essential cellular processes, potentially through metal chelation or inhibition of key enzymes.

Data Presentation: Antimicrobial Activity (MIC) of Novel Thiosemicarbazone Derivatives

| Compound ID | Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| TSC-Ag-1 | 3-CH₃O-Ph (Ag complex) | 0.018 | 0.018 | - | [20] |

| QST4 | 4-chlorophenyl (quinoline) | - | - | - | [18] |

| QST10 | 4-nitrophenyl (quinoline) | - | - | 31.25 | [18] |

| TSC-11 | 4-CH₃Ph | - | >64 | - | [20] |

Note: MIC is the Minimum Inhibitory Concentration. A lower value indicates higher potency.

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to screen for the antimicrobial activity of novel compounds[6][19][21][22].

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL)[6].

-

Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial suspension across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria[6][22].

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the thiosemicarbazide derivative solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Controls:

-

Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin, Neomycin) to which the microorganism is known to be susceptible[19][23].

-

Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the test compounds, to ensure it has no antimicrobial activity itself[19].

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Interpretation of Results: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity[18][24][25]. The results are typically interpreted as susceptible, intermediate, or resistant based on established guidelines or comparison with the positive control[18][26].

Anticonvulsant Properties

Several thiosemicarbazone derivatives have been identified as having potent anticonvulsant activity, demonstrating their potential in the treatment of epilepsy. The mechanism is not fully elucidated but is thought to involve modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.

Case Study: Triapine (3-AP) - A Journey to the Clinic

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is one of the most extensively studied thiosemicarbazones and serves as an excellent case study of the therapeutic potential and challenges of this class of compounds[8].

Preclinical Development:

-

Triapine was identified as a potent inhibitor of ribonucleotide reductase, demonstrating significant antitumor activity in a wide range of preclinical cancer models[7][27].

-

Its mechanism of action was elucidated, confirming its role as a powerful iron chelator. The formed Triapine-Fe(II) complex is the redox-active species responsible for quenching the tyrosyl radical of the RRM2 subunit of RNR[4][8][28].

-

Studies also revealed that the Triapine-Fe complex can generate ROS, contributing to its cytotoxicity[4][5].

Clinical Trials:

-

Triapine has been evaluated in numerous Phase I and II clinical trials for both solid tumors and hematological malignancies[29].

-

While it showed encouraging results in hematological cancers, its efficacy in solid tumors as a single agent has been modest[29].

-

Toxicity, particularly methemoglobinemia, has been a noted side effect[7].

-

More recent trials have focused on combination therapies, for example, with cisplatin and radiation for cervical and vaginal cancers, where it has shown the potential to enhance treatment response[30]. The rationale is that by inhibiting RNR, Triapine hampers the DNA repair mechanisms of cancer cells, making them more susceptible to DNA-damaging agents like radiation and cisplatin[31].

Mechanistic Pathway of Triapine's Anticancer Activity

Caption: The anticancer mechanism of Triapine.

Challenges and Future Directions

Despite their immense promise, the development of thiosemicarbazide derivatives is not without its challenges. Issues of poor solubility, metabolic instability, and potential off-target toxicities need to be addressed through careful medicinal chemistry optimization.

The future of thiosemicarbazide research is bright. The development of derivatives that can selectively target cancer cells, overcome drug resistance mechanisms, and exhibit synergistic effects with existing therapies is a key area of focus. Furthermore, their application as PET imaging agents for tracking metal dysregulation in diseases and their potential in treating neurodegenerative disorders by modulating metal homeostasis are exciting new frontiers.

References

-

Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]

-

A phase II trial of Triapine® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503. (2011). Cancer Chemotherapy and Pharmacology. Retrieved January 4, 2026, from [Link]

-

What should be the controls in MTT assay for nanocomposite hydrogels?. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

-

COTI-2. (n.d.). Critical Outcome Technologies Inc.. Retrieved January 4, 2026, from [Link]

-

Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. (2014). Journal of Inorganic Biochemistry. Retrieved January 4, 2026, from [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved January 4, 2026, from [Link]

-

Antimicrobial Activity - Agar Well Diffusion Method. (2020). SENTHIL PRABHU SIVASAMY. Retrieved January 4, 2026, from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). Molecules. Retrieved January 4, 2026, from [Link]

-

Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. (2014). Journal of Inorganic Biochemistry. Retrieved January 4, 2026, from [Link]

-

Zone of Inhibition explained. (n.d.). Singer Instruments. Retrieved January 4, 2026, from [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved January 4, 2026, from [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved January 4, 2026, from [Link]

-

9: Kirby-Bauer (Antibiotic Sensitivity). (2024). Biology LibreTexts. Retrieved January 4, 2026, from [Link]

-

Examination of the Antiproliferative Activity of Iron Chelators. (2003). Clinical Cancer Research. Retrieved January 4, 2026, from [Link]

-

A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). Journal of Nano- and Ro-Technology. Retrieved January 4, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. Retrieved January 4, 2026, from [Link]

-

Triapine in Clinical Practice. (2010). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved January 4, 2026, from [Link]

-

Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers. (2020). Frontiers in Oncology. Retrieved January 4, 2026, from [Link]

-

Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. (2022). Molecules. Retrieved January 4, 2026, from [Link]

-

Cotinga Pharmaceuticals Announces Publication of Positive Data from Preclinical Study of COTI-2 in PLOS ONE. (2018). BioSpace. Retrieved January 4, 2026, from [Link]

-

MTT assay positive and negative control. (2019). Protocol Online. Retrieved January 4, 2026, from [Link]

-

Examination of the antiproliferative activity of iron chelators: multiple cellular targets and the different mechanism of action of triapine compared with desferrioxamine and the potent pyridoxal isonicotinoyl hydrazone analogue 311. (2003). Clinical Cancer Research. Retrieved January 4, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 4, 2026, from [Link]

-

Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved January 4, 2026, from [Link]

-

Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs. (2019). Inorganica Chimica Acta. Retrieved January 4, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 4, 2026, from [Link]

-

Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. (2014). Frontiers in Oncology. Retrieved January 4, 2026, from [Link]

-

Examination of the antiproliferative activity of iron chelators: multiple cellular targets and the different mechanism of action of triapine compared with desferrioxamine and the potent pyridoxal isonicotinoyl hydrazone analogue 311. (2003). PubMed. Retrieved January 4, 2026, from [Link]

-

Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors. (2003). Clinical Cancer Research. Retrieved January 4, 2026, from [Link]

-

Interpretive criteria for the agar diffusion susceptibility test with enoxacin. (1984). Journal of Antimicrobial Chemotherapy. Retrieved January 4, 2026, from [Link]

-

Triapine and Its Role in Advanced Cervical and Vaginal Cancer. (2023). OncologyTube. Retrieved January 4, 2026, from [Link]

-

I am having problems in getting results in MTT assay. How do I rectify it?. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Activity and electrochemical properties: iron complexes of the anticancer drug triapine and its analogs. (2019). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. (2023). Molecules. Retrieved January 4, 2026, from [Link]

-

IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

COTI-2 Moves Into Human Testing. (2015). EIN Presswire. Retrieved January 4, 2026, from [Link]

-

COTI-2, a potent orally available small molecule targeting mutant p53, with promising efficacy as monotherapy and combination treatment in preclinical tumor models.. (2018). Journal of Clinical Oncology. Retrieved January 4, 2026, from [Link]

-

coti-2. (n.d.). My Cancer Genome. Retrieved January 4, 2026, from [Link]

-

Choosing the Right Bacterial Strains for Your Lab. (2024). Bitesize Bio. Retrieved January 4, 2026, from [Link]

-

List of indicators strains used for antimicrobial screening experiments. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] Examination of the antiproliferative activity of iron chelators: multiple cellular targets and the different mechanism of action of triapine compared with desferrioxamine and the potent pyridoxal isonicotinoyl hydrazone analogue 311. | Semantic Scholar [semanticscholar.org]

- 6. SENTHIL PRABHU SIVASAMY: Antimicrobial Activity - Agar Well Diffusion Method [senthilprabhu.blogspot.com]

- 7. A phase II trial of Triapine® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examination of the antiproliferative activity of iron chelators: multiple cellular targets and the different mechanism of action of triapine compared with desferrioxamine and the potent pyridoxal isonicotinoyl hydrazone analogue 311 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. microchemlab.com [microchemlab.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. MTT Assay | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. singerinstruments.com [singerinstruments.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. botanyjournals.com [botanyjournals.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hereditybio.in [hereditybio.in]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. Interpretive criteria for the agar diffusion susceptibility test with enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]

- 31. Triapine and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]

crystal structure analysis of carboxyphenyl thiosemicarbazides

An In-Depth Technical Guide to the Crystal Structure Analysis of Carboxyphenyl Thiosemicarbazides for Drug Development Professionals

Abstract

Carboxyphenyl thiosemicarbazides represent a class of organic compounds of significant interest in medicinal chemistry and drug development. Their molecular framework, featuring a thiosemicarbazide moiety linked to a carboxyphenyl group, provides a versatile scaffold for designing molecules with potential therapeutic applications, including antibacterial, antifungal, and antitumor activities. The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions are paramount to their biological function. Single-crystal X-ray diffraction is the definitive technique for elucidating this detailed structural information. This guide provides a comprehensive overview of the methodologies involved in the , from synthesis and crystallization to data interpretation and its implications for structure-based drug design.

Introduction: The Significance of Structural Insight

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide spectrum of biological activities, largely attributed to their ability to chelate metal ions and participate in extensive hydrogen bonding. The inclusion of a carboxyphenyl group introduces a key functional site—the carboxylic acid—which can act as a potent hydrogen bond donor and acceptor, significantly influencing the compound's solid-state architecture and its interaction with biological targets.

Understanding the crystal structure provides invaluable insights into:

-

Molecular Conformation: Determining the preferred spatial arrangement of the molecule, including the planarity of the thiosemicarbazide backbone and the orientation of the carboxyphenyl ring.

-

Intermolecular Interactions: Identifying and quantifying the non-covalent forces, primarily hydrogen bonds and π-π stacking, that govern crystal packing. These same interactions are often crucial for ligand-receptor binding.

-

Supramolecular Assembly: Revealing how individual molecules self-assemble into higher-order structures (dimers, chains, sheets), which can impact physical properties like solubility and stability.

-

Structure-Activity Relationships (SAR): Providing a precise 3D model that serves as a foundation for computational studies and the rational design of more potent and selective drug candidates.

This guide is structured to walk researchers through the complete workflow, emphasizing the causality behind each experimental step to ensure robust and reproducible results.

Synthesis and Characterization

The foundational step in any crystal structure analysis is the synthesis and purification of the target compound. The most common and efficient method for synthesizing thiosemicarbazide derivatives is through the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. For carboxyphenyl thiosemicarbazides, two primary synthetic routes are prevalent.

General Synthesis Pathway

The synthesis typically involves the reaction of a carboxy-substituted benzaldehyde with a thiosemicarbazide or the reaction of a benzoic hydrazide with an isothiocyanate.

Caption: General synthetic routes to carboxyphenyl thiosemicarbazides/thiosemicarbazones.

Experimental Protocol: Synthesis of 4-((4-carboxyphenyl)carbamothioyl)hydrazine-1-carboxamide

This protocol details the synthesis via the reaction of 4-aminobenzoic acid with thiosemicarbazide, a common approach.

Materials:

-

4-aminobenzoic acid

-

Thiosemicarbazide

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Ethanol

-

Deionized water

Procedure:

-

Diazotization: Dissolve 4-aminobenzoic acid in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate flask, dissolve thiosemicarbazide in ethanol.

-

Slowly add the cold diazonium salt solution to the thiosemicarbazide solution with vigorous stirring. Maintain the temperature below 10 °C.

-

Allow the reaction mixture to stir for 2-3 hours as it gradually warms to room temperature. A precipitate should form.

-

Isolation and Purification: Filter the solid product using vacuum filtration and wash it thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure crystals suitable for analysis.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

Before proceeding to single-crystal growth, it is imperative to confirm the identity and purity of the synthesized compound using standard spectroscopic techniques.

-

FT-IR Spectroscopy: Look for characteristic absorption bands: N-H stretching (3100-3400 cm⁻¹), C=O stretching of the carboxylic acid (1680-1710 cm⁻¹), C=S stretching (800-850 cm⁻¹ and 1200-1300 cm⁻¹), and C=N stretching (1590-1620 cm⁻¹).

-

NMR Spectroscopy (¹H and ¹³C): In a suitable deuterated solvent (like DMSO-d₆), ¹H NMR should show distinct signals for aromatic protons, NH protons (often broad), and the carboxylic acid proton (highly deshielded, >10 ppm). ¹³C NMR will confirm the presence of carbonyl, thiocarbonyl, and aromatic carbons.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula.

The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often rate-limiting step in X-ray crystallography. The goal is to encourage molecules to pack in a slow, orderly fashion, forming a single, defect-free lattice.

Causality in Solvent Selection

The choice of solvent is paramount. An ideal solvent system should:

-

Dissolve the compound completely at an elevated temperature or in a higher volume.

-

Exhibit lower solubility at room or reduced temperatures.

-

Have a moderate evaporation rate.

-

Be inert and not react with the compound.

For carboxyphenyl thiosemicarbazides, solvents like ethanol, methanol, dimethylformamide (DMF), or mixtures with water are often effective due to their ability to engage in hydrogen bonding.

Experimental Protocol: Crystal Growth by Slow Evaporation

This is the most straightforward method for many organic compounds.

-

Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) with gentle warming to ensure complete dissolution.

-